3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide typically involves the reaction of benzisothiazole derivatives with appropriate amides under controlled conditions. One common method involves the use of phosphorus oxychloride as a catalyst to facilitate the reaction between phenylthiosemicarbazide and methoxy cinnamic acid . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzisothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the formulation of coatings, adhesives, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar benzisothiazole core structure and exhibit comparable biological activities.
1,3,4-Oxadiazole Derivatives:
Uniqueness
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is unique due to its specific substitution pattern and the presence of the isobutylpropanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-10(2)9-15-13(17)7-8-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUBHCUCKQBNIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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